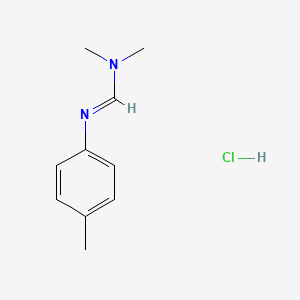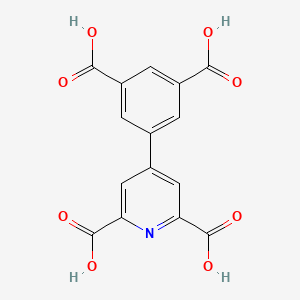
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C15H9NO8. It is known for its unique structure, which includes both pyridine and carboxyphenyl groups. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with 3,5-dicarboxybenzene. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学的研究の応用
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological and chemical effects . The exact molecular targets and pathways depend on the specific application and the metal ions involved .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the carboxyphenyl group.
3,5-Dicarboxybenzene: Contains the carboxyphenyl group but lacks the pyridine ring.
Uniqueness
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to its combination of pyridine and carboxyphenyl groups, which allows it to form more stable and versatile coordination complexes compared to its similar compounds .
特性
分子式 |
C15H9NO8 |
|---|---|
分子量 |
331.23 g/mol |
IUPAC名 |
4-(3,5-dicarboxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO8/c17-12(18)8-1-6(2-9(3-8)13(19)20)7-4-10(14(21)22)16-11(5-7)15(23)24/h1-5H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
DVXXTUUGRWKVPB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


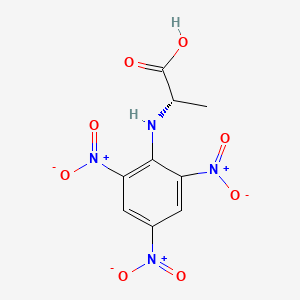
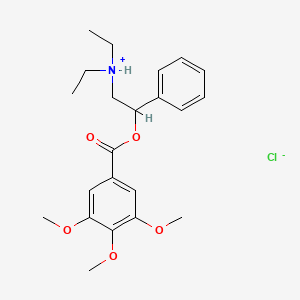
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
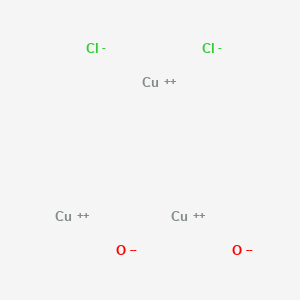

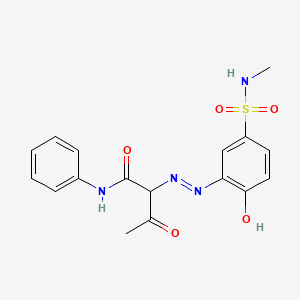

![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
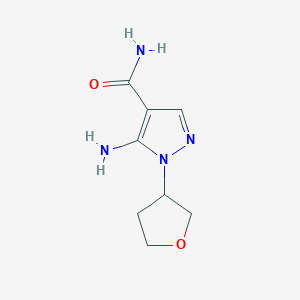
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
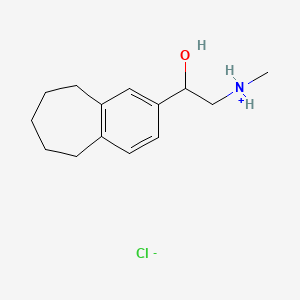
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
